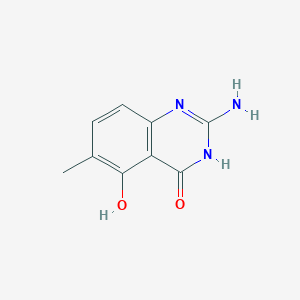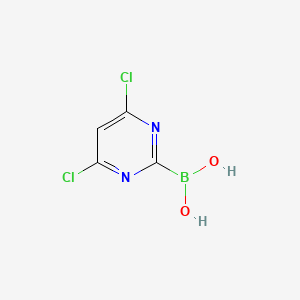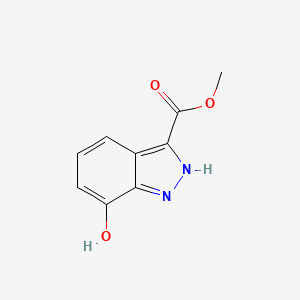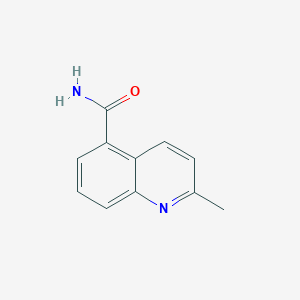
2-Amino-5-hydroxy-6-methylquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-hydroxy-6-methylquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazoline ring system, which is a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring. The presence of amino, hydroxy, and methyl substituents on the quinazoline ring imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-hydroxy-6-methylquinazolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-amino-5-hydroxybenzoic acid with formamide under acidic conditions can lead to the formation of the desired quinazolinone compound. The reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-hydroxy-6-methylquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form dihydroquinazolinone derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Alkylated or acylated quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-hydroxy-6-methylquinazolin-4(1H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-5-hydroxy-6-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-hydroxyquinazoline: Lacks the methyl group at the 6-position.
6-Methylquinazolin-4(1H)-one: Lacks the amino and hydroxy groups.
2-Amino-5-methylquinazolin-4(1H)-one: Lacks the hydroxy group at the 5-position.
Uniqueness
2-Amino-5-hydroxy-6-methylquinazolin-4(1H)-one is unique due to the presence of both amino and hydroxy groups, along with a methyl substituent on the quinazoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
502607-49-0 |
|---|---|
Molekularformel |
C9H9N3O2 |
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
2-amino-5-hydroxy-6-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H9N3O2/c1-4-2-3-5-6(7(4)13)8(14)12-9(10)11-5/h2-3,13H,1H3,(H3,10,11,12,14) |
InChI-Schlüssel |
BDEFOPNHFOPDCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)N=C(NC2=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid](/img/structure/B11906560.png)











![1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-](/img/structure/B11906636.png)
